PD 140248 is a novel broad-spectrum 7-pyrrolidinyl fluoronaphthyridines with a cyclopropyl or a difluorophenyl substitution at the 1 positions, respectively. It has been demonstrated to have excellent in vitro activity against gram-positive organisms. This compound was evaluated for its in vivo potencies against acute systemic infections in mice and in a mouse pneumococcal pneumonia model. Most remarkable was its comparative median protective value against methicillin-resistant Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes. PD 140248 has excellent therapeutic potential against clinically important gram-positive pathogens when the drugs are administered both orally and parenterally.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pasireotide aspartate is an aspartate salt that is the diaspartate salt of pasireotide. A somatostatin analogue with pharmacologic properties mimicking those of the natural hormone somatostatin; used for treatment of Cushing's disease. It has a role as an antineoplastic agent and a prodrug. It contains a pasireotide(2+). See also: Pasireotide (has active moiety).
PAT-1251 is a Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PAT-1251 showed LOXL2 IC50 = 0.074 μM; > 400-fold selective over LOX. PAT-1251 was also potent against mouse, rat, and dog LOXL2 (average IC50 values of 0.10, 0.12, and 0.16 μM, respectively) . PAT-1251 also exhibits a reasonable CYP450 inhibition profile, with measured IC50 values of 1.8, 1.7, 2.4, 12, and 30 μM versus 1A2, 2C9, 2C19, 2D6, and 3A4, respectively.
PAT-505 is a potent, selective, non-competitive type III autotaxin inhibitor. PAT-505 displays significant inhibition of ATX activity in plasma and liver tissue after oral administration. PAT-505 treatment results in a small, but significant, improvement in fibrosis with only minor improvements in hepatocellular ballooning and hepatic inflammation. PAT-505 may represent a novel therapeutic approach for the treatment of multiple fibrotic liver diseases, including NASH.